Ceftolozane

antimicrobial susceptibility testing MIC90 Pseudomonas aeruginosa

Ceftolozane (FR264205, CXA-101) is a fifth-generation 3′-aminopyrazolium cephalosporin that exerts bactericidal activity through inhibition of penicillin-binding proteins (PBPs), primarily PBP3, disrupting cell wall synthesis. It is formulated clinically as ceftolozane/tazobactam (Zerbaxa®) to broaden coverage against β-lactamase-producing organisms.

Molecular Formula C23H30N12O8S2
Molecular Weight 666.7 g/mol
CAS No. 689293-68-3
Cat. No. B606591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftolozane
CAS689293-68-3
SynonymsCXA-101;  CXA101;  CXA 101;  FR264205;  FR 264205;  FR-264205;  Ceftolozane brand name: Zerbaxa (with tazobactam).
Molecular FormulaC23H30N12O8S2
Molecular Weight666.7 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]
InChIInChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11-/t12-,18-/m1/s1
InChIKeyJHFNIHVVXRKLEF-DCZLAGFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ceftolozane (CAS 689293-68-3) Procurement Guide: What Sets This Antipseudomonal Cephalosporin Apart


Ceftolozane (FR264205, CXA-101) is a fifth-generation 3′-aminopyrazolium cephalosporin that exerts bactericidal activity through inhibition of penicillin-binding proteins (PBPs), primarily PBP3, disrupting cell wall synthesis [1]. It is formulated clinically as ceftolozane/tazobactam (Zerbaxa®) to broaden coverage against β-lactamase-producing organisms [2]. Ceftolozane is distinguished from earlier antipseudomonal cephalosporins by its engineered stability against Pseudomonas aeruginosa chromosomal AmpC β-lactamase, significantly reduced susceptibility to MexAB-OprM efflux, and markedly higher affinity for essential PBPs—molecular features that directly translate into quantifiable MIC advantages over ceftazidime, meropenem, and piperacillin/tazobactam against drug-resistant P. aeruginosa [3].

Why Ceftolozane Cannot Be Replaced by Generic Ceftazidime, Cefepime, or Piperacillin/Tazobactam


In-class cephalosporins and β-lactam/β-lactamase inhibitor combinations exhibit sharply divergent MIC90 values, PBP binding profiles, and stability against P. aeruginosa resistance mechanisms. Surveillance data from the US and Latin America demonstrate that ceftolozane/tazobactam inhibits 95.7%–97% of P. aeruginosa isolates at ≤4 µg/mL, whereas ceftazidime, cefepime, meropenem, and piperacillin/tazobactam show substantially higher MIC90 values (8–>64 µg/mL) and lower susceptibility rates [1]. The molecular basis resides in ceftolozane's ≥2-fold higher affinity for all essential PBPs compared to ceftazidime and its lack of substrate recognition by the MexAB-OprM efflux system, making simple generic substitution of other antipseudomonal β-lactams an evidence-unsupported practice [2].

Ceftolozane Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


8- to 16-Fold Lower MIC90 Against P. aeruginosa Compared to Ceftazidime, Imipenem, and Ciprofloxacin: Foundational Potency Data

In a study of 193 clinical P. aeruginosa isolates, ceftolozane (FR264205) inhibited 90% of isolates at 1 µg/mL. This MIC90 was 8- to 16-fold lower than the MIC90 values of ceftazidime, imipenem, and ciprofloxacin against the same panel [1]. This early potency signal is reinforced by subsequent global surveillance programs: in the US (2011–2012), ceftolozane/tazobactam achieved MIC50/90 values of 0.5/2 µg/mL against 1,971 P. aeruginosa isolates, identifying it as the most potent β-lactam agent tested [2]. In the Latin American surveillance study (2013–2015), ceftolozane/tazobactam remained the most potent β-lactam against P. aeruginosa (MIC50/90, 0.5/16 µg/mL) despite higher regional resistance rates [3].

antimicrobial susceptibility testing MIC90 Pseudomonas aeruginosa

≥2-Fold Higher Affinity for All Essential PBPs (1b, 1c, 2, 3) of P. aeruginosa Relative to Ceftazidime

Using the Bocillin FL competitive binding assay, ceftolozane (CXA-101) demonstrated IC50 values for PBP1b, PBP1c, PBP2, and PBP3 that were ≥2-fold lower (indicating higher affinity) than those of ceftazidime in P. aeruginosa membrane preparations [1]. Ceftolozane was a potent PBP3 inhibitor (consistent with filamentation at sub-MIC concentrations), but uniquely also exhibited significantly higher PBP1b affinity compared to imipenem. This broader PBP engagement profile contributes to its retained activity against isolates with PBP3 mutations that compromise ceftazidime binding [2].

penicillin-binding proteins PBP affinity IC50 target engagement

Enhanced Stability Against AmpC β-Lactamase and Non-Substrate Status for MexAB-OprM Efflux Pumps

Ceftolozane is significantly more stable against hydrolysis by P. aeruginosa chromosomal AmpC β-lactamase than ceftazidime. The reduction in susceptibility caused by AmpC was lower for ceftolozane than for ceftazidime, and neither overexpression of efflux pumps nor loss of OprD porin decreased ceftolozane activity [1]. Mechanistically, ceftolozane is not a substrate for the MexAB-OprM efflux system, unlike ceftazidime and meropenem [2]. This dual stability—enzymatic and efflux-based—explains why MICs of ceftolozane remained ≤4 µg/mL even in pan-β-lactam-resistant (PBLR) isolates that overexpressed ampC and multiple efflux pumps (mexB, mexY) [3].

AmpC β-lactamase efflux pumps resistance stability MexAB-OprM

Phase 3 Non-Inferiority to Meropenem in Nosocomial Pneumonia (ASPECT-NP): Identical Mortality and Clinical Cure Rates

In the pivotal randomized, double-blind, Phase 3 ASPECT-NP trial (N=726 adults with ventilated HABP/VABP), ceftolozane/tazobactam 3 g q8h was non-inferior to meropenem 1 g q8h for both 28-day all-cause mortality (weighted proportion difference, 1%; 95% CI, -5.1 to 7.4) and clinical cure at test-of-cure (54.4% vs. 53.3%; weighted treatment difference 1.1%, 95% CI -6.2 to 8.3) [1]. In a pooled Phase 3 analysis of complicated intra-abdominal infections, ceftolozane/tazobactam plus metronidazole demonstrated comparable clinical cure rates to meropenem [2]. These data establish ceftolozane/tazobactam as a carbapenem-sparing option with equivalent clinical outcomes in seriously ill patients.

nosocomial pneumonia ventilator-associated pneumonia non-inferiority trial clinical cure

Superior Clinical Cure and Lower Nephrotoxicity Compared to Aminoglycoside/Polymyxin Regimens for Drug-Resistant P. aeruginosa

In a multicenter retrospective cohort study of 200 patients with drug-resistant P. aeruginosa infections, ceftolozane/tazobactam was independently associated with higher clinical cure (adjusted odds ratio [aOR], 2.63; 95% CI, 1.31–5.30) and dramatically lower acute kidney injury (AKI) rates (aOR, 0.08; 95% CI, 0.03–0.22) compared to polymyxin/aminoglycoside-based regimens [1]. The number needed to treat (NNT) for clinical cure with ceftolozane/tazobactam was 5, and the number needed to harm (NNH) with AKI for polymyxin/aminoglycoside regimens was 4. A subsequent network meta-analysis confirmed these findings: ceftolozane/tazobactam showed significantly higher odds of clinical cure (OR = 0.308 favoring C/T; 95% CI 0.168–0.515) and lower all-cause mortality (OR = 1.651; 95% CI 1.114–2.501) versus aminoglycosides/polymyxins [2].

clinical cure acute kidney injury aminoglycosides polymyxins drug-resistant Pseudomonas aeruginosa

Lower Treatment-Emergent Resistance Rate Compared to Ceftazidime/Avibactam in MDR P. aeruginosa Bacteremia or Pneumonia

Among consecutive patients treated for MDR P. aeruginosa bacteremia or pneumonia, resistance emergence (defined as ≥4-fold MIC increase on therapy) occurred in 10% (ceftolozane/tazobactam) versus 40% (ceftazidime/avibactam) (P = 0.002) . Ceftazidime/avibactam resistance was driven by novel ampC mutations and efflux regulatory pathway alterations. Another observational study reported resistance emergence rates of 38% (ceftolozane/tazobactam) versus 25% (ceftazidime/avibactam), though this difference did not reach statistical significance, highlighting the context-dependence of resistance development [1]. The divergent resistance emergence profiles reflect the distinct molecular pathways required to overcome each agent.

treatment-emergent resistance ceftazidime/avibactam ampC mutations resistance comparison

Ceftolozane Best-Fit Application Scenarios: Where the Evidence Supports Procurement Prioritization


Empiric and Targeted Therapy of MDR/XDR Pseudomonas aeruginosa Nosocomial Pneumonia

Ceftolozane/tazobactam is supported by the ASPECT-NP Phase 3 trial as a carbapenem-sparing agent with non-inferior 28-day all-cause mortality and clinical cure compared to meropenem in ventilated HABP/VABP [1]. For institutions facing meropenem shortages or seeking to reduce carbapenem selective pressure, ceftolozane/tazobactam provides evidence-based equivalence. Furthermore, network meta-analysis data demonstrate significantly lower all-cause mortality and higher clinical cure rates compared to aminoglycoside/polymyxin regimens in MDR P. aeruginosa infections [2].

Salvage Therapy for Infections Caused by Pan-β-Lactam-Resistant P. aeruginosa with Confirmed Ceftolozane Susceptibility

In pan-β-lactam-resistant (PBLR) P. aeruginosa isolates characterized by AmpC overexpression, OprD loss, and efflux pump upregulation, ceftolozane MICs remained ≤4 µg/mL, whereas ceftazidime and imipenem MICs increased substantially [1]. Procurement of ceftolozane/tazobactam is therefore specifically indicated for institutions with documented PBLR P. aeruginosa where carbapenems and ceftazidime/avibactam have failed or are predicted to fail based on resistance mechanism profiling.

Antimicrobial Stewardship Programs Requiring Carbapenem-Alternative Options for ESBL-Producing Enterobacteriaceae

Ceftolozane/tazobactam demonstrates potent in vitro activity against ESBL-producing Enterobacteriaceae: MIC50/90 of 0.5/4 µg/mL against ESBL-phenotype E. coli (US surveillance 2011–2012) [1]. Pooled Phase 3 clinical trial data confirm high clinical cure rates against cIAI and cUTI caused by ESBL-producing Enterobacteriaceae [2]. For stewardship programs aiming to reduce carbapenem utilization, ceftolozane/tazobactam offers a validated β-lactam/β-lactamase inhibitor alternative with proven clinical outcomes.

Combination Regimens for High-Inoculum MDR P. aeruginosa Infections with Reduced Nephrotoxicity Risk

Compared to polymyxin- or aminoglycoside-based combination regimens, ceftolozane/tazobactam-based therapy is independently associated with a 92% reduction in acute kidney injury risk (aOR 0.08) and a NNT of 5 for clinical cure [1]. In critically ill ICU populations where renal function preservation is paramount, procurement of ceftolozane/tazobactam as the backbone agent for combination therapy directly reduces the need for renal replacement therapy and associated costs.

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